B 494

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

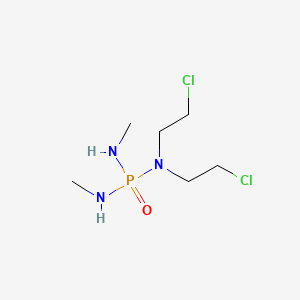

N-[bis(methylamino)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Cl2N3OP/c1-9-13(12,10-2)11(5-3-7)6-4-8/h3-6H2,1-2H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIYLDFWKLERFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(NC)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174883 | |

| Record name | Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20796-40-1 | |

| Record name | Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020796401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Upadacitinib (B 494): A Deep Dive into its Mechanism of Action in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of upadacitinib (formerly B 494), a second-generation Janus kinase (JAK) inhibitor, in the context of rheumatoid arthritis (RA). Upadacitinib is an oral, selective JAK1 inhibitor developed to modulate the signaling of pro-inflammatory cytokines implicated in the pathophysiology of RA.[1][2][3][4][5] This document will delve into the molecular interactions, cellular effects, and clinical implications of upadacitinib's targeted approach to immunosuppression.

The JAK-STAT Signaling Pathway and its Role in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints. The pathogenesis of RA involves a complex interplay of immune cells and inflammatory mediators, with pro-inflammatory cytokines playing a central role. Many of these cytokines, including several interleukins (ILs) and interferons (IFNs), transduce their signals through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4]

The JAK family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[4]

In rheumatoid arthritis, the overactivation of the JAK-STAT pathway by cytokines such as IL-6 and IFN-γ contributes to the chronic inflammatory state, synovial inflammation, and joint destruction.[6][7][8]

Upadacitinib's Selective Inhibition of JAK1

Upadacitinib was designed to be a selective inhibitor of JAK1.[2][6] This selectivity is hypothesized to provide a favorable benefit-risk profile by primarily targeting the signaling of cytokines dependent on JAK1, while having less of an effect on pathways mediated by other JAK isoforms that are crucial for other physiological processes.[6][7] For instance, JAK2 is essential for erythropoiesis, and JAK3 is involved in immunosurveillance.[9]

Biochemical and Cellular Potency

In vitro studies have demonstrated upadacitinib's potent and selective inhibition of JAK1. In biochemical assays using recombinant human JAKs, upadacitinib showed the highest potency against JAK1.[8][10] This selectivity was further confirmed in cellular assays.[6][7][8]

Table 1: In Vitro Potency of Upadacitinib Against JAK Isoforms

| Assay Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Biochemical Assays | 47 ± 6.1 | 120 ± 29.6 | 2304 ± 380.3 | 4690 |

| Engineered Cellular Assays | 14 | 593 | ~1820 | ~2660 |

Data sourced from "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)".[8]

The data clearly indicates that upadacitinib is significantly more potent against JAK1 compared to JAK2, JAK3, and TYK2 in both biochemical and cellular environments.

Downstream Effects on STAT Phosphorylation

By selectively inhibiting JAK1, upadacitinib effectively blocks the phosphorylation and activation of downstream STAT proteins. In human leukocyte cellular assays, upadacitinib was shown to more potently inhibit cytokine-induced STAT phosphorylation mediated by JAK1 and JAK1/JAK3 than that mediated by JAK2/JAK2.[11][12][13] This targeted inhibition of STAT signaling is the core of its mechanism for reducing inflammation in rheumatoid arthritis.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of upadacitinib against recombinant human JAK enzymes.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

Enzyme activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

A peptide substrate and ATP were incubated with each JAK enzyme in the presence of varying concentrations of upadacitinib.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified by adding a europium-labeled anti-phosphotyrosine antibody.

-

The TR-FRET signal was measured, and IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Engineered Cellular Assays

Objective: To assess the potency and selectivity of upadacitinib on individual JAK kinases in a cellular context.

Methodology:

-

Engineered cell lines were utilized, each dependent on a specific JAK kinase for proliferation.

-

These cells were cultured in the presence of a cytokine that activates the specific JAK pathway.

-

Cells were treated with a range of concentrations of upadacitinib.

-

Cell proliferation was measured after a set incubation period using a luminescent cell viability assay.

-

IC50 values were determined by plotting the inhibition of cell proliferation against the concentration of upadacitinib.

STAT Phosphorylation Assays in Human Leukocytes

Objective: To measure the effect of upadacitinib on cytokine-induced STAT phosphorylation in human whole blood.

Methodology:

-

Whole blood samples were obtained from healthy volunteers.

-

Samples were pre-incubated with varying concentrations of upadacitinib.

-

Cytokines known to signal through specific JAK pathways (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3) were added to stimulate the cells.

-

Following stimulation, red blood cells were lysed, and the remaining leukocytes were fixed and permeabilized.

-

The cells were then stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5).

-

The level of STAT phosphorylation in specific leukocyte populations was quantified using flow cytometry.

Visualizing the Mechanism and Experimental Workflow

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. news.abbvie.com [news.abbvie.com]

- 12. news.abbvie.com [news.abbvie.com]

- 13. marketscreener.com [marketscreener.com]

The Selective JAK1 Inhibition Profile of Upadacitinib (ABT-494): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (ABT-494) is an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of several autoimmune and inflammatory diseases. The therapeutic rationale for developing a JAK1-selective inhibitor lies in the potential to elicit desired immunomodulatory effects by targeting specific cytokine signaling pathways while minimizing off-target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and TYK2). This technical guide provides an in-depth analysis of the JAK1 selectivity profile of upadacitinib, detailing the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of upadacitinib has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency against the four JAK isoforms.

Table 1: Biochemical Assay - Potency of Upadacitinib against Recombinant Human JAK Enzymes

| Kinase | IC50 (nM) |

| JAK1 | 43 - 45 |

| JAK2 | 109 - 120 |

| JAK3 | 2100 - 2300 |

| TYK2 | 4700 |

Data compiled from multiple sources.

Table 2: Cellular Assay - Potency of Upadacitinib in Engineered Cell Lines

| Target | Cell Line | IC50 (nM) | Fold Selectivity (vs. JAK1) |

| JAK1 | Engineered Cell Line | 14 | - |

| JAK2 | Engineered Cell Line | 593 - 600 | ~42 - 74 |

| JAK3 | Engineered Cell Line | 1820 | ~130 |

| TYK2 | Engineered Cell Line | - | >190 |

Data compiled from multiple sources. Fold selectivity is calculated based on the ratio of IC50 values (IC50 of JAKx / IC50 of JAK1).

Experimental Protocols

The determination of the JAK1 selectivity profile of upadacitinib relies on robust and well-defined experimental methodologies. Below are detailed descriptions of the core biochemical and cellular assays employed.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of upadacitinib on the enzymatic function of isolated, recombinant JAK proteins.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (often with a tag such as GST for purification) are expressed and purified, typically from an insect cell system (e.g., Sf9).

-

A suitable peptide substrate, such as a synthetic peptide derived from a known JAK substrate like IRS-1 (e.g., IRS1(Y608) Peptide), is used.

-

-

Assay Reaction:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

A reaction mixture is prepared containing a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a fixed concentration of the recombinant JAK enzyme, and the peptide substrate.

-

Upadacitinib is serially diluted to a range of concentrations and added to the wells.

-

The kinase reaction is initiated by the addition of adenosine triphosphate (ATP) at a concentration close to its Michaelis-Menten constant (Km) to ensure competitive inhibition can be accurately measured.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection and Data Analysis:

-

The amount of product (phosphorylated substrate or ADP) is quantified. Common detection methods include:

-

Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is converted to a luminescent signal.

-

Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies.

-

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Assay for JAK Inhibition (STAT Phosphorylation)

Objective: To assess the inhibitory activity of upadacitinib on JAK-mediated signaling within a cellular context by measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.

Methodology:

-

Cell Line and Culture:

-

Engineered cell lines, such as the murine pro-B cell line Ba/F3, are commonly used. These cells are dependent on cytokine signaling for proliferation and survival and can be engineered to express specific human JAKs and cytokine receptors.

-

Alternatively, primary human cells like peripheral blood mononuclear cells (PBMCs) can be used to assess activity in a more physiologically relevant system.

-

-

Inhibitor Treatment and Cytokine Stimulation:

-

Cells are pre-incubated with a range of concentrations of upadacitinib for a specified time (e.g., 1-2 hours).

-

To activate specific JAK-STAT pathways, cells are stimulated with a relevant cytokine. For example:

-

JAK1/JAK2: Interleukin-6 (IL-6) or Interferon-gamma (IFNγ) to induce STAT3 or STAT1 phosphorylation.

-

JAK1/JAK3: Interleukin-2 (IL-2) or Interleukin-7 (IL-7) to induce STAT5 phosphorylation.

-

JAK2/JAK2: Erythropoietin (EPO) to induce STAT5 phosphorylation.

-

-

-

Cell Fixation, Permeabilization, and Staining:

-

Following stimulation, the cells are immediately fixed with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

-

The cell membrane is then permeabilized (e.g., with methanol) to allow intracellular access for antibodies.

-

Cells are stained with fluorescently labeled antibodies specific to the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3, anti-phospho-STAT5). Antibodies against cell surface markers can also be included to identify specific cell populations in mixed samples like PBMCs.

-

-

Flow Cytometry Analysis:

-

The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

The data is analyzed to determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence of different concentrations of upadacitinib.

-

IC50 values are calculated from the dose-response curves, representing the concentration of upadacitinib required to inhibit cytokine-induced STAT phosphorylation by 50%.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling cascade.

Experimental Workflow for Cellular JAK Inhibition Assay

Caption: Workflow for determining cellular JAK inhibition.

Conclusion

The data presented in this technical guide clearly demonstrate that upadacitinib (ABT-494) is a potent inhibitor of JAK1 with significant selectivity over JAK2, JAK3, and TYK2. This selectivity is evident in both direct enzymatic assays and in more complex cellular signaling assays. The detailed experimental protocols provided offer a framework for the robust and reproducible assessment of JAK inhibitor selectivity. The favorable selectivity profile of upadacitinib is a key attribute that is believed to contribute to its therapeutic efficacy and safety profile in the treatment of a range of immune-mediated inflammatory diseases. Further research and clinical studies will continue to elucidate the full impact of this JAK1-selective inhibition.

The Preclinical Pharmacodynamics of Upadacitinib (ABT-494): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Upadacitinib (ABT-494) is a selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of several inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of upadacitinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel immunomodulatory therapies.

Core Pharmacodynamic Properties of Upadacitinib

Upadacitinib was designed to be a selective JAK1 inhibitor, a hypothesis driven by the aim of achieving a more favorable benefit-risk profile compared to pan-JAK inhibitors.[1][4] Preclinical studies have extensively characterized its selectivity and efficacy in various in vitro and in vivo models.

In Vitro Selectivity and Potency:

Biochemical and cellular assays have consistently demonstrated the selective inhibitory activity of upadacitinib on JAK1. In enzymatic assays using recombinant human JAK kinases, upadacitinib showed potent inhibition of JAK1 with an IC50 of 0.045 μM.[1][5] Its selectivity for JAK1 is evident when compared to its activity against other JAK family members, with IC50 values of 0.109 μM for JAK2, 2.1 μM for JAK3, and 4.7 μM for TYK2.[1][5] This translates to a greater than 40-fold selectivity for JAK1 over JAK3 and a 100-fold selectivity over TYK2 in these biochemical assays.[1][5]

In cellular assays, which are more physiologically relevant, upadacitinib's selectivity for JAK1 is even more pronounced. In engineered cell lines, upadacitinib was over 40-fold selective for JAK1 (IC50 of 0.014 μM) compared to JAK2 (IC50 of 0.593 μM), and approximately 130-fold and 190-fold selective against JAK3 and TYK2, respectively.[1] This selective inhibition of JAK1 leads to the potent suppression of signaling by cytokines that are dependent on JAK1, such as IL-6 and IFNγ.[1][4] For instance, in human whole blood, upadacitinib inhibited IL-6-induced STAT3 phosphorylation with IC50 values of 0.078 μM in CD14+ monocytes and 0.207 μM in CD3+ T-cells.[1]

In Vivo Efficacy in a Model of Rheumatoid Arthritis:

The preclinical efficacy of upadacitinib was evaluated in a rat adjuvant-induced arthritis (AIA) model, a well-established animal model for rheumatoid arthritis.[1][6] Oral administration of upadacitinib at the onset of disease resulted in a dose- and exposure-dependent reduction in paw swelling.[1][6] At a dose of 10 mg/kg, a greater than 90% inhibition of paw swelling was observed.[7] Furthermore, micro-CT analysis of the paws revealed that upadacitinib dose-dependently reduced the significant loss of bone volume associated with the disease.[1][6]

A key aspect of upadacitinib's preclinical profile is its favorable safety window concerning hematological and immunological parameters. Compared to the pan-JAK inhibitor tofacitinib, upadacitinib demonstrated a reduced effect on reticulocyte deployment and circulating natural killer (NK) cell depletion at doses that achieved similar efficacy in the AIA model.[1][4] This is consistent with its lower potency against JAK2 (involved in erythropoiesis) and JAK3 (involved in NK cell development).[1][8]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies of upadacitinib.

Table 1: In Vitro Inhibitory Activity of Upadacitinib against JAK Family Kinases

| Assay Type | Target Kinase | IC50 (μM) |

| Biochemical Assay | JAK1 | 0.045 |

| JAK2 | 0.109 | |

| JAK3 | 2.1 | |

| TYK2 | 4.7 | |

| Cellular Assay (Engineered Cell Lines) | JAK1 | 0.014 |

| JAK2 | 0.593 | |

| JAK3 | >1.8 | |

| TYK2 | >2.7 |

Data sourced from Parmentier et al., 2018.[1]

Table 2: Cellular Activity of Upadacitinib on Cytokine-Induced STAT Phosphorylation

| Cytokine | Cell Type/Matrix | Measured Endpoint | IC50 (μM) |

| IL-6 | Human Whole Blood (CD14+ Monocytes) | pSTAT3 | 0.078 |

| IL-6 | Human Whole Blood (CD3+ T-cells) | pSTAT3 | 0.207 |

| Erythropoietin | Human UT-7 cells | pSTAT5 | ~0.8 |

Data sourced from Parmentier et al., 2018.[1]

Table 3: In Vivo Efficacy of Upadacitinib in the Rat Adjuvant-Induced Arthritis (AIA) Model

| Dose (mg/kg, oral) | Efficacy Endpoint | Result |

| 0.4 | IFNγ Induction (inhibition) | ED50 |

| 10 | Paw Swelling (inhibition) | >90% |

| Dose-dependent | Bone Volume Loss (reduction) | Significant |

Data sourced from the FDA Non-Clinical Review and Parmentier et al., 2018.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Kinase and Cellular Assays

1. Biochemical Kinase Assays:

-

Objective: To determine the direct inhibitory activity of upadacitinib on isolated JAK family kinases.

-

Methodology: Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, and TYK2) were used. The assays were performed in a format that measures the phosphorylation of a substrate peptide. Upadacitinib was serially diluted and incubated with the kinase and substrate in the presence of ATP. The amount of phosphorylated substrate was quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF). IC50 values were calculated from the dose-response curves.

2. Cellular Assays in Engineered Cell Lines:

-

Objective: To assess the selectivity of upadacitinib for JAK1 in a cellular context.

-

Methodology: Engineered cell lines, such as Ba/F3 cells, were utilized. These cells are dependent on specific cytokine signaling pathways for their proliferation, and each cell line was engineered to be dependent on a specific JAK kinase. The cells were incubated with varying concentrations of upadacitinib, and cell proliferation was measured. IC50 values were determined based on the inhibition of cell growth.

3. STAT Phosphorylation Assays:

-

Objective: To measure the functional consequence of JAK inhibition by quantifying the phosphorylation of downstream STAT proteins.

-

Methodology:

-

Human Whole Blood: Freshly collected human whole blood was incubated with different concentrations of upadacitinib. The blood was then stimulated with a specific cytokine (e.g., IL-6) to induce JAK-STAT signaling. After stimulation, red blood cells were lysed, and the remaining white blood cells were fixed and permeabilized. The levels of phosphorylated STAT proteins (e.g., pSTAT3) in specific cell populations (identified by cell surface markers like CD14 or CD3) were measured by flow cytometry using phospho-specific antibodies.

-

Cell Lines: For cell line-based assays (e.g., UT-7 cells for erythropoietin signaling), the cells were cultured and then treated with upadacitinib before stimulation with the respective cytokine. Cell lysates were then analyzed for phosphorylated STATs using methods like SureFire pSTAT assays or Western blotting.

-

In Vivo Animal Model

1. Rat Adjuvant-Induced Arthritis (AIA) Model:

-

Objective: To evaluate the in vivo efficacy of upadacitinib in a preclinical model of rheumatoid arthritis.

-

Methodology:

-

Induction: Arthritis was induced in female Lewis rats by a single intradermal injection of heat-killed Mycobacterium tuberculosis suspended in mineral oil (Complete Freund's Adjuvant) into the base of the tail or a hind paw.

-

Treatment: Oral administration of upadacitinib (or vehicle control) was initiated at the first signs of disease, typically around day 7 post-induction, and continued daily.

-

Efficacy Assessment:

-

Paw Swelling: The volume of the hind paws was measured regularly using a plethysmometer. The percentage of inhibition of paw swelling was calculated relative to the vehicle-treated group.

-

Arthritis Score: The severity of arthritis in each paw was visually scored on a scale of 0-4, based on erythema, swelling, and joint deformity.

-

Bone Erosion: At the end of the study (e.g., day 18), paws were harvested, and bone destruction was quantified using micro-computed tomography (μCT).

-

-

2. Reticulocyte and Natural Killer (NK) Cell Analysis:

-

Objective: To assess the in vivo selectivity of upadacitinib on hematological and immunological parameters.

-

Methodology:

-

Reticulocyte Deployment: Naive rats were treated with upadacitinib. To stimulate reticulocyte production, rats were challenged with erythropoietin (Epo). Blood samples were collected, and the percentage of circulating reticulocytes was determined using an automated hematology analyzer or by flow cytometry.

-

NK Cell Counts: Blood samples were collected from upadacitinib-treated rats. The number of circulating NK cells was quantified by flow cytometry using specific cell surface markers (e.g., CD161).

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: JAK/STAT Signaling Pathway and the Mechanism of Action of Upadacitinib.

Caption: Experimental Workflow for the STAT Phosphorylation Assay.

Caption: Experimental Workflow for the Rat Adjuvant-Induced Arthritis (AIA) Model.

References

- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

Upadacitinib's Targeted Inhibition of the JAK-STAT Pathway in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib (RINVOQ®) is an oral, selective and reversible Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of a range of immune-mediated inflammatory diseases. By preferentially targeting JAK1, upadacitinib modulates the signaling of key pro-inflammatory cytokines implicated in the pathophysiology of conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease. This technical guide provides an in-depth overview of upadacitinib's mechanism of action, its selectivity profile, the signaling pathways it targets, and detailed methodologies for key experiments used in its characterization. Quantitative data from preclinical and clinical studies are summarized for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic action.

Mechanism of Action: Selective Inhibition of JAK1

The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1][2] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors in pairs and, upon cytokine binding, auto-phosphorylate and activate each other.[3] This activation leads to the phosphorylation and activation of STAT proteins, which then dimerize, translocate to the nucleus, and modulate gene expression.[4]

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of JAK enzymes and preventing the phosphorylation and activation of STATs.[4][5] This blockade of the JAK-STAT pathway effectively dampens the inflammatory response driven by various cytokines.

A key feature of upadacitinib is its selectivity for JAK1.[4] JAK1 is involved in the signaling of numerous pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFNγ).[3][6] By preferentially inhibiting JAK1 over JAK2, JAK3, and TYK2, upadacitinib aims to achieve a favorable benefit-risk profile by minimizing interference with pathways predominantly mediated by other JAKs, such as hematopoiesis (JAK2-dependent) and certain immune functions (JAK3-dependent).[6]

Quantitative Data: Selectivity and Clinical Efficacy

The selectivity and potency of upadacitinib have been extensively characterized in both enzymatic and cellular assays. Clinical trials have further demonstrated its efficacy across a range of autoimmune diseases.

Table 1: In Vitro Inhibitory Potency and Selectivity of Upadacitinib

| Kinase | Enzymatic Assay IC50 (μM) | Cellular Assay Selectivity (Fold vs. JAK1) |

| JAK1 | 0.043[4] | - |

| JAK2 | 0.12[4] | >40[4] |

| JAK3 | 2.3[4] | >130[4] |

| TYK2 | 4.7[4] | >190[4] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of upadacitinib required to inhibit 50% of the kinase activity.

Table 2: Summary of Key Clinical Trial Efficacy Data for Upadacitinib

| Disease | Trial | Primary Endpoint | Upadacitinib Result | Placebo/Comparator Result |

| Rheumatoid Arthritis | SELECT-MONOTHERAPY[1][7] | ACR20 at Week 14 | 68% (15 mg) / 71% (30 mg) | 41% (Methotrexate) |

| SELECT-COMPARE[8] | ACR20 at Week 12 | 71% (15 mg) | 36% (Placebo) | |

| Psoriatic Arthritis | SELECT-PsA 1 | ACR20 at Week 12 | 71% (15 mg) / 79% (30 mg) | 36% (Placebo) |

| Atopic Dermatitis | Phase 2b (NCT02925117)[9] | Mean % change in EASI at Week 16 | -74% (30 mg) / -62% (15 mg) | -23% (Placebo) |

| Ulcerative Colitis | U-ACHIEVE Induction[10] | Clinical Remission at Week 8 | 26.1% (45 mg) | 4.8% (Placebo) |

| U-ACHIEVE Maintenance[7] | Clinical Remission at Week 52 | 42% (15 mg) / 52% (30 mg) | 12% (Placebo) | |

| Vitiligo | Phase 3 (M19-044)[11][12] | T-VASI 50 at Week 48 | ~19-22% | ~6% |

ACR20: 20% improvement in American College of Rheumatology criteria. EASI: Eczema Area and Severity Index. T-VASI 50: ≥50% reduction from baseline in Total Vitiligo Area Scoring Index.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is crucial for understanding upadacitinib's mechanism and characterization.

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.

Caption: Workflow for characterizing the efficacy and selectivity of a JAK inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize upadacitinib.

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of upadacitinib against isolated JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate.

-

Upadacitinib stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent.

-

384-well plates.

-

Plate reader capable of measuring luminescence.

Protocol:

-

Prepare serial dilutions of upadacitinib in assay buffer.

-

In a 384-well plate, add the diluted upadacitinib, the specific JAK enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each upadacitinib concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylated STAT (pSTAT) Assay

Objective: To assess the potency and selectivity of upadacitinib in inhibiting cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or engineered cell lines expressing specific JAKs.

-

Cytokines to stimulate specific pathways (e.g., IL-6 for JAK1/JAK2, IL-7 for JAK1/JAK3).[13]

-

Upadacitinib stock solution (in DMSO).

-

Cell culture medium.

-

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorochrome-conjugated antibodies against pSTAT3 and pSTAT5.

-

Flow cytometer.

Protocol:

-

Pre-incubate cells with serial dilutions of upadacitinib for a specified time (e.g., 1 hour).[13]

-

Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.

-

Fix the cells immediately to preserve the phosphorylation state.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population.

-

Calculate the percent inhibition of pSTAT signaling for each upadacitinib concentration and determine the IC50 value.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the in vivo efficacy of upadacitinib in a preclinical model of rheumatoid arthritis.

Materials:

-

Female Lewis rats.[6]

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6]

-

Upadacitinib formulated for oral administration.

-

Plethysmometer for measuring paw volume.

-

Micro-CT scanner for bone erosion analysis.

Protocol:

-

Induce arthritis by a single intradermal injection of CFA into the right hind footpad on Day 0.[6]

-

Begin oral administration of upadacitinib or vehicle control at the first signs of disease (e.g., Day 7) and continue for a defined period (e.g., 10 days).[6]

-

Measure paw swelling using a plethysmometer every other day to assess the anti-inflammatory effect.[6]

-

At the end of the study (e.g., Day 17), euthanize the animals and harvest the paws.

-

Analyze bone destruction and erosion using micro-CT scanning.

-

Compare the effects of upadacitinib treatment to the vehicle control group to determine in vivo efficacy.

Conclusion

Upadacitinib's selective inhibition of JAK1 represents a targeted approach to the treatment of a wide array of autoimmune diseases. Its well-characterized mechanism of action, favorable selectivity profile, and demonstrated clinical efficacy underscore its importance as a therapeutic option for patients with immune-mediated inflammatory conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of JAK inhibitors in both preclinical and clinical research settings. As our knowledge of the intricate roles of different JAK-STAT pathways in disease pathogenesis continues to grow, the development of increasingly selective inhibitors like upadacitinib will likely pave the way for more personalized and effective treatments for autoimmune disorders.

References

- 1. news.abbvie.com [news.abbvie.com]

- 2. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 9. AbbVie Presents New Phase 2b Data on Upadacitinib in Atopic Dermatitis - BioSpace [biospace.com]

- 10. OP24 Efficacy and safety of upadacitinib induction therapy in patients with Moderately to Severely Active Ulcerative Colitis: Results from the phase 3 U-ACHIEVE study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

The JAK1 Inhibitor ABT-494 (Upadacitinib): A Deep Dive into its Immunomodulatory Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Janus kinase 1 (JAK1) inhibitor, ABT-494 (Upadacitinib), and its profound effects on cytokine signaling and production. ABT-494 has emerged as a significant therapeutic agent in the management of chronic inflammatory diseases, driven by its targeted mechanism of action within the complex web of cytokine-mediated immune responses.[1][2] This document details the quantitative impact of ABT-494 on various cytokines, outlines the experimental methodologies used to elucidate its function, and visualizes the intricate signaling pathways it modulates.

Core Mechanism of Action: Selective JAK1 Inhibition

ABT-494 is an orally active small molecule that demonstrates high selectivity for JAK1, a critical mediator of inflammatory cytokine signaling.[1][3] Its mechanism involves competitively binding to the ATP-binding site of JAK1, thereby inhibiting its kinase activity.[1] This action prevents the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription (STAT) proteins, which are essential for the transcription of numerous pro-inflammatory genes.[1]

The selectivity of ABT-494 is a key feature, offering a more targeted approach compared to pan-JAK inhibitors. This selectivity aims to minimize off-target effects associated with the inhibition of other JAK isoforms, such as JAK2's role in erythropoiesis and JAK3's involvement in immune functions.[1]

Quantitative Effects on Cytokine Production

ABT-494 has been shown to potently suppress the production and signaling of several key pro-inflammatory cytokines. The following table summarizes the quantitative data on its inhibitory activity.

| Cytokine/Signaling Pathway | Metric | Value | Cell Type/Assay Condition | Reference |

| JAK1 | IC₅₀ | 43 nM | In vitro kinase assay | [1] |

| JAK2 | Selectivity over JAK1 | ~60-74-fold | Cellular assays | [1][2][4] |

| JAK3 | Selectivity over JAK1 | >100-fold | Cellular assays | [2] |

| TYK2 | Selectivity over JAK1 | 190-fold | In vitro kinase assay | [1] |

| IL-6 Signaling | Inhibition | Potent suppression | Preclinical studies | [1] |

| IFN-γ Signaling | Inhibition | Potent suppression | Preclinical studies | [1] |

Key Signaling Pathway Modulation

The primary signaling cascade affected by ABT-494 is the JAK-STAT pathway, which is central to the signal transduction of numerous cytokines implicated in autoimmune and inflammatory diseases.

Experimental Protocols

The characterization of ABT-494's activity and selectivity has been established through a series of in vitro and in vivo experiments.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of ABT-494 on the kinase activity of JAK isoforms.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

-

A sub-saturating concentration of ATP and a specific peptide substrate for each kinase are prepared in a reaction buffer.

-

Serial dilutions of ABT-494 are added to the enzyme/substrate mixture.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a fluorescence-based or radiometric assay.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays for JAK Selectivity

Objective: To assess the functional selectivity of ABT-494 in a cellular context where JAK signaling is dependent on specific cytokine stimulation.

Methodology:

-

Engineered cell lines that are dependent on specific cytokines for proliferation or signaling are utilized. For example, a cell line expressing the erythropoietin receptor (EPO-R) can be used to assess JAK2-dependent signaling.

-

Cells are pre-incubated with varying concentrations of ABT-494.

-

The respective cytokine (e.g., IL-6 for JAK1, EPO for JAK2) is added to stimulate the cells.

-

The downstream signaling event, such as STAT phosphorylation, is measured using techniques like flow cytometry or Western blotting.

-

Cellular IC₅₀ values are determined to establish the potency and selectivity of ABT-494 for each JAK-dependent pathway.[2]

In Vivo Models of Inflammation

Objective: To evaluate the efficacy of ABT-494 in reducing inflammation and disease severity in animal models.

Methodology (Rat Adjuvant-Induced Arthritis Model):

-

Arthritis is induced in rats by immunization with an adjuvant, leading to joint inflammation.

-

Animals are treated orally with ABT-494 or a vehicle control.

-

Disease progression is monitored by measuring paw swelling and through histological assessment of joint inflammation and damage.

-

The effect of treatment on circulating inflammatory biomarkers and immune cell populations (e.g., reticulocytes, NK cells) is also assessed to evaluate in vivo selectivity and potential side effects.[2]

Experimental Workflow for Assessing In Vivo Efficacy and Selectivity

The following diagram illustrates a typical workflow for preclinical evaluation of a JAK inhibitor like ABT-494.

Conclusion

ABT-494 (Upadacitinib) represents a significant advancement in the targeted therapy of inflammatory diseases. Its high selectivity for JAK1 allows for potent inhibition of key pro-inflammatory cytokine pathways while potentially offering an improved safety profile compared to less selective JAK inhibitors. The data gathered from a range of in vitro and in vivo studies provide a robust foundation for its clinical application and underscore the importance of selective JAK inhibition as a therapeutic strategy. Further research will continue to delineate the full spectrum of its immunomodulatory effects and its long-term clinical benefits.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Cytokine Signaling and Lymphocyte Traffic via Small Molecules in Inflammatory Bowel Disease: JAK Inhibitors and S1PR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of ABT‐494, a Selective JAK‐1 Inhibitor, in a Phase IIb Study in Patients With Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of Upadacitinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Upadacitinib (RINVOQ®), a selective Janus kinase 1 (JAK1) inhibitor. The information presented is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key findings from a range of nonclinical studies, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology.

Executive Summary

Upadacitinib has undergone a thorough preclinical safety evaluation in various animal models. The principal target organs identified in repeat-dose toxicity studies were the liver and kidneys in rats, with immunosuppressive effects observed in both rats and dogs. Upadacitinib was not found to be mutagenic or clastogenic in a standard battery of genotoxicity assays. Carcinogenicity studies in mice and rats did not reveal a tumorigenic potential. Developmental and reproductive toxicology studies showed that Upadacitinib can be teratogenic at certain dose levels in rats and rabbits, a finding consistent with other JAK inhibitors. No adverse findings were noted in the pre- and postnatal development study in rats. Safety pharmacology studies did not indicate any significant effects on vital functions.

Repeat-Dose Toxicity

Pivotal nonclinical toxicology studies of Upadacitinib were conducted in rats for up to 6 months and in dogs for up to 9 months. The most common treatment-related findings in both species were related to the immunosuppressive effects of the drug.[1]

Rat Studies

In repeat-dose oral toxicity studies in rats, the primary target organs were the liver and kidneys.[1] The nonclinical studies provided a safety margin of 22-fold in rats compared to the maximum recommended human dose (MRHD) of 15 mg/day.[1]

Dog Studies

In dogs, the key findings were primarily related to immunosuppression, including skin infections, inflammation, cysts, and lymphoid depletion.[1] The safety margin in dogs was 2-fold compared to the MRHD of 15 mg/day.[1]

Genotoxicity

Upadacitinib was evaluated for its genotoxic potential in a comprehensive battery of in vitro and in vivo assays. The results from these studies were negative, indicating that Upadacitinib is not mutagenic or clastogenic.

Table 1: Summary of Genotoxicity Studies

| Assay Type | Test System | Result |

| In vitro bacterial mutagenicity assay (Ames test) | S. typhimurium, E. coli | Negative |

| In vitro chromosome aberration assay | Human peripheral blood lymphocytes | Negative |

| In vivo micronucleus assay | Rat bone marrow | Negative |

Carcinogenicity

The carcinogenic potential of Upadacitinib was assessed in long-term studies in both mice and rats.

Table 2: Summary of Carcinogenicity Studies

| Species/Strain | Study Duration | Dose Levels (mg/kg/day) | Result |

| Tg.rasH2 Mouse | 26 weeks | 0, 5, 10, 20 | Negative |

| Sprague-Dawley Rat | 2 years (104 weeks) | Males: 0, 4, 7.5, 15 Females: 0, 3, 7.5, 20 | Negative |

Source:[2]

Experimental Protocols

-

26-Week Tg.rasH2 Mouse Study: Upadacitinib was administered orally by gavage to transgenic Tg.rasH2 mice.[2]

-

2-Year Rat Study: Upadacitinib was administered orally by gavage to Sprague-Dawley rats for 104 weeks.[2]

Reproductive and Developmental Toxicity

The effects of Upadacitinib on fertility, embryo-fetal development, and pre- and postnatal development were investigated in rats and rabbits.

Fertility and Early Embryonic Development

In a fertility study in rats, Upadacitinib was administered orally at dose levels of 0, 5, 25, and 50/75 (males/females) mg/kg/day.[2] Effects on fertility, including increased post-implantation loss and a reduced number of live fetuses per litter, were observed.[1]

Embryo-Fetal Development

Upadacitinib was shown to be teratogenic in both rats and rabbits.

Table 3: Summary of Embryo-Fetal Development Studies

| Species | No-Observed-Adverse-Effect Level (NOAEL) | Teratogenic Effects Observed at ≥ Dose Levels (mg/kg/day) | Specific Malformations |

| Rat | 1.5 mg/kg/day[1] | 5 mg/kg/day[1] | Skeletal malformations (misshapen humerus, bent scapula)[1] |

| Rabbit | 10 mg/kg/day[1] | Not specified | Skeletal malformations, decreased fetal body weights, increased post-implantation loss[1] |

Pre- and Postnatal Development

No adverse findings were noted in the pre- and postnatal development study conducted in rats.[1]

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to evaluate the potential effects of Upadacitinib on the cardiovascular, respiratory, and central nervous systems. The specific protocols and detailed results of these studies are not publicly available in the provided search results. However, the overall preclinical safety assessment did not identify significant safety concerns in these vital organ systems that would preclude clinical development.

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[3] JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are involved in inflammation and immune function. By inhibiting JAK1, Upadacitinib modulates the signaling cascade that leads to the activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing the transcription of pro-inflammatory genes.[4][5][6]

Upadacitinib inhibits the JAK1 signaling pathway.

Experimental Workflows

References

Methodological & Application

Application Notes and Protocols for ABT-494 (Upadacitinib) Administration in Murine Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of ABT-494 (Upadacitinib), a selective JAK1 inhibitor, in murine models of arthritis. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of JAK inhibitors for rheumatoid arthritis.

Introduction to ABT-494 and its Mechanism of Action

Upadacitinib (ABT-494) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor. The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors involved in inflammation and immune responses. In rheumatoid arthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) play a pivotal role in driving the chronic inflammation that leads to joint destruction. These cytokines bind to their respective receptors on immune cells, leading to the activation of associated JAKs. Specifically, JAK1 is crucial for signaling downstream of these pro-inflammatory cytokines.

Upon activation, JAK1 phosphorylates STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. By selectively inhibiting JAK1, ABT-494 effectively dampens this pro-inflammatory signaling cascade, thereby reducing the production of inflammatory mediators and mitigating the pathological processes of rheumatoid arthritis.

The JAK-STAT Signaling Pathway and Inhibition by ABT-494

Caption: JAK-STAT signaling pathway and the inhibitory action of ABT-494.

Murine Models of Arthritis

The most widely used and well-characterized murine model for studying rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model. This model shares many immunological and pathological features with human RA, making it suitable for evaluating novel therapeutics.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The DBA/1 mouse strain is highly susceptible to CIA. The disease is induced by immunization with type II collagen, a major constituent of articular cartilage, emulsified in Complete Freund's Adjuvant (CFA).

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA)

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

1 mL glass syringes

-

26-gauge needles

-

Emulsifying needle or device

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

On the day of immunization, prepare a 1:1 emulsion of Type II collagen and CFA.

-

Draw equal volumes of cold collagen solution and CFA into two separate glass syringes connected by an emulsifying needle or a three-way stopcock.

-

Force the mixture back and forth between the syringes until a stable, white, thick emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

Keep the emulsion on ice to prevent separation.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. The total dose of collagen per mouse should be 100 µg.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of Type II collagen and IFA following the same procedure as for the primary immunization.

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection, but not in the exact same location.

-

II. Preparation and Administration of ABT-494

Materials:

-

ABT-494 (Upadacitinib) powder

-

Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Vehicle Preparation:

-

To prepare 100 mL of vehicle, heat 30 mL of sterile water to 60-70°C.

-

Add 0.5 g of methylcellulose and stir to create a suspension.

-

Add 0.2 mL of Tween 80.

-

Add 70 mL of cold sterile water and continue stirring on a cold plate until the methylcellulose is fully dissolved and the solution is clear.

-

-

ABT-494 Formulation:

-

Calculate the required amount of ABT-494 based on the desired dose and the number of animals.

-

Levigate the ABT-494 powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

-

Prepare the formulation fresh daily or as stability data permits.

-

-

Oral Administration (Gavage):

-

Treatment with ABT-494 is typically initiated upon the first signs of arthritis (around day 21-28) or prophylactically.

-

Administer the ABT-494 formulation or vehicle to the mice via oral gavage.

-

The typical administration volume for mice is 10 mL/kg of body weight.

-

Dosing is generally performed once or twice daily.

-

III. Assessment of Arthritis

1. Clinical Scoring:

-

Visually inspect the paws of the mice 3-4 times per week, starting from day 21.

-

Score each paw based on the following scale:

-

0: No evidence of erythema or swelling.

-

1: Erythema and mild swelling confined to the tarsals or ankle or digits.

-

2: Erythema and mild swelling extending from the ankle to the tarsals.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits.

-

-

The maximum score per mouse is 16 (sum of scores for all four paws).

2. Paw Thickness Measurement:

-

Measure the thickness of the hind paws using a digital caliper 3-4 times per week.

-

The change in paw thickness over time is a quantitative measure of inflammation.

3. Histological Analysis (at study termination):

-

Euthanize the mice and dissect the hind paws and knees.

-

Fix the joints in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the joints in a suitable decalcifying solution.

-

Process and embed the tissues in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O for cartilage.

-

Score the histological sections for inflammation, pannus formation, and bone erosion using a semi-quantitative scoring system.

Histological Scoring System:

| Parameter | Score | Description |

| Inflammation | 0 | Normal |

| 1 | Minimal infiltration of inflammatory cells in synovium and periarticular tissue | |

| 2 | Mild infiltration of inflammatory cells | |

| 3 | Moderate infiltration with moderate edema | |

| 4 | Marked infiltration affecting most areas with marked edema | |

| 5 | Severe diffuse infiltration with severe edema | |

| Pannus Formation | 0 | Normal |

| 1 | Minimal infiltration of pannus in cartilage and subchondral bone | |

| 2 | Mild infiltration with marginal zone destruction | |

| 3 | Moderate infiltration with moderate hard tissue destruction | |

| 4 | Marked infiltration with marked destruction of joint architecture | |

| 5 | Severe infiltration with total or near-total destruction of joint architecture | |

| Bone Erosion | 0 | Normal |

| 1 | Small areas of resorption, not readily apparent on low magnification | |

| 2 | More numerous areas of resorption, definite loss of subchondral bone | |

| 3 | Obvious resorption of subchondral bone | |

| 4 | Marked resorption of subchondral bone | |

| 5 | Severe resorption of subchondral bone with loss of joint integrity |

Data Presentation

Table 1: Representative Efficacy Data of Oral ABT-494 in a Rodent Arthritis Model (Rat AIA) [1]

| Treatment Group | Dose (mg/kg, BID) | Paw Volume (mL, Day 17) | % Inhibition of Paw Swelling | Bone Volume (mm³, Day 18) |

| Vehicle Control | - | 2.5 ± 0.2 | - | 15 ± 2 |

| ABT-494 | 0.3 | 2.1 ± 0.3 | 16% | 18 ± 3 |

| ABT-494 | 1 | 1.5 ± 0.2 | 40% | 25 ± 4 |

| ABT-494 | 3 | 1.0 ± 0.1 | 60% | 35 ± 5 |

| ABT-494 | 10 | 0.8 ± 0.1 | 68% | 42 ± 6 |

Data are presented as mean ± SEM and are hypothetical representations based on published findings in a rat model to illustrate expected outcomes.[1]

Experimental Workflow

Caption: Experimental workflow for evaluating ABT-494 in a murine CIA model.

References

Application Notes and Protocols for Upadacitinib in Cell Culture Experiments

Introduction

Upadacitinib (ABT-494) is a selective and reversible inhibitor of Janus kinase 1 (JAK1).[1] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[2][3] This signal transduction occurs via the JAK-STAT pathway, which is pivotal for processes such as immune response, cell proliferation, and differentiation.[2][4] Dysregulation of this pathway is implicated in numerous immune-mediated inflammatory diseases.[4]

Upadacitinib exhibits greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2, making it a valuable tool for researchers studying the specific roles of JAK1-mediated signaling in various cellular contexts.[5][6] These application notes provide detailed protocols and dosage guidelines for the use of upadacitinib in in vitro cell culture experiments.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface.[3] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7]

Upadacitinib functions as an ATP-competitive inhibitor, blocking the kinase activity of JAKs, primarily JAK1.[5] This prevents the phosphorylation and activation of downstream STAT proteins, thereby inhibiting the signaling cascade.[5][8]

Caption: Upadacitinib inhibits the JAK1-STAT signaling pathway.

Data Presentation: In Vitro Potency and Selectivity

The potency of upadacitinib has been characterized in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.

Table 1: Upadacitinib Potency in Enzymatic Assays Data represents the concentration of upadacitinib required to inhibit 50% of the kinase activity of recombinant human JAK enzymes.

| Kinase | IC50 (μM) | Fold Selectivity vs. JAK1 | Reference |

| JAK1 | 0.043 - 0.045 | 1 | [6][8] |

| JAK2 | 0.109 - 0.12 | ~2.5x | [6][8] |

| JAK3 | 2.1 - 2.3 | ~49x | [6][8] |

| TYK2 | 4.7 | ~100x | [6][8] |

Table 2: Upadacitinib Potency in Cellular Assays Data represents the concentration of upadacitinib required for 50% inhibition of a specific cellular response, typically cytokine-induced STAT phosphorylation.

| Cell System/Assay | JAK Dependency | Measured Endpoint | IC50 (nM) | Reference |

| Engineered Ba/F3 Cells | JAK1 | Proliferation | 14 | [6] |

| Engineered Ba/F3 Cells | JAK2 | Proliferation | 593 | [6] |

| Engineered Ba/F3 Cells | JAK3 | Proliferation | 1860 | [6] |

| Engineered Ba/F3 Cells | TYK2 | Proliferation | 2715 | [6] |

| TF-1 Cells (IL-6 induced) | JAK1 | pSTAT3 | 11 | [6] |

| Human T-blasts (IL-2 induced) | JAK1/3 | pSTAT5 | 10 | [6] |

| Human CD14+ Monocytes (IFNγ induced) | JAK1/2 | pSTAT1 | 19 | [6] |

| Human CD14+ Whole Blood (IL-6 induced) | JAK1 | pSTAT3 | 78 | [6] |

| Human CD3+ Whole Blood (IL-6 induced) | JAK1 | pSTAT3 | 207 | [6] |

| UT7 Cells (Epo induced) | JAK2 | pSTAT5 | 649 | [6] |

Experimental Protocols

Protocol 1: Preparation of Upadacitinib Stock Solution

Objective: To prepare a high-concentration stock solution of upadacitinib for use in cell culture experiments.

Materials:

-

Upadacitinib powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Determine Required Concentration: Based on the IC50 values in Table 2 and the desired final experimental concentrations (typically ranging from 1 nM to 10 µM), calculate the required concentration for the stock solution. A 10 mM stock is common.

-

Weighing: Carefully weigh the required amount of upadacitinib powder in a sterile microcentrifuge tube. Upadacitinib has a molecular weight of approximately 380.37 g/mol .

-

Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration. Upadacitinib is soluble in DMSO at concentrations up to 76 mg/mL (approximately 200 mM).[9]

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: While DMSO at high concentrations is generally sterile, the solution can be passed through a 0.22 µm syringe filter for critical applications.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Workflow for Cell Treatment

This protocol outlines a general procedure for treating adherent or suspension cells with upadacitinib.

Caption: A general experimental workflow for treating cells with upadacitinib.

Protocol 3: Assessing JAK1 Inhibition via IL-6 Induced STAT3 Phosphorylation

Objective: To measure the inhibitory effect of upadacitinib on JAK1 activity by quantifying the phosphorylation of its downstream target, STAT3, using flow cytometry.

Materials:

-

Cells responsive to IL-6 (e.g., TF-1, primary CD14+ monocytes)

-

Recombinant human IL-6

-

Upadacitinib stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% Paraformaldehyde)

-

Permeabilization Buffer (e.g., 90% ice-cold Methanol or commercial buffer)

-

Fluorochrome-conjugated anti-pSTAT3 (e.g., pY705) antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to a sufficient number. If using primary cells, isolate them using standard methods.

-

Starvation (Optional): To reduce basal signaling, serum-starve cells for 2-4 hours in serum-free or low-serum medium prior to the experiment.

-

Pre-treatment: Add diluted upadacitinib (or vehicle control) to the cells at various concentrations (e.g., 1 nM to 1 µM). Incubate for 1-2 hours at 37°C.

-

Stimulation: Add IL-6 to the cell suspension to a final concentration of 10-100 ng/mL.[10] Include an unstimulated control. Incubate for a short period (typically 15-30 minutes) at 37°C.

-

Fixation: Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then add ice-cold Permeabilization Buffer. Incubate on ice for at least 30 minutes.

-

Staining: Wash the cells to remove the permeabilization buffer. Add the anti-pSTAT3 antibody at the manufacturer's recommended dilution. Incubate for 30-60 minutes at room temperature, protected from light.

-

Analysis: Wash the cells and resuspend in PBS or FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel to quantify pSTAT3 levels.

-

Data Interpretation: Compare the pSTAT3 signal in upadacitinib-treated samples to the IL-6 stimulated (positive control) and unstimulated (negative control) samples to determine the dose-dependent inhibition.

Caption: Workflow for a phospho-STAT flow cytometry assay.

Application Notes and Considerations

-

Concentration Range: For initial experiments, a dose-response curve is recommended. Based on the cellular IC50 values, a range of 1 nM to 10 µM is appropriate for most cell lines to observe the full inhibitory effect.[10]

-

Vehicle Control: Since upadacitinib is dissolved in DMSO, all experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest drug dose. Typically, the final DMSO concentration should be kept below 0.5%.

-

Cell Type Specificity: The efficacy of upadacitinib can vary between cell types due to differences in drug uptake, metabolism, and the specific JAK-STAT pathways active in those cells. It is crucial to use cell lines relevant to the research question.

-

Cytokine Stimulation: The choice and concentration of cytokine for stimulation are critical. The cytokine should activate the JAK1 pathway (e.g., IL-6, IFNγ) to effectively assess upadacitinib's inhibitory action.[6]

-

Duration of Treatment: The optimal treatment duration depends on the endpoint being measured. Inhibition of STAT phosphorylation is a rapid event (minutes), while effects on gene expression or cell proliferation require longer incubation times (hours to days).

References

- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Janus kinase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Treated with B 494

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the flow cytometric analysis of immune cells following treatment with B 494, a novel therapeutic agent. This compound is an antibody-drug conjugate (ADC) designed to target B-cell maturation antigen (BCMA), a protein highly expressed on the surface of mature B lymphocytes and plasma cells.[1][2][3] Understanding the immunological impact of this compound is critical for its development and for monitoring patient responses. Flow cytometry is a powerful technique for this purpose, enabling detailed, single-cell analysis of heterogeneous immune cell populations.[4][5][6]

This document outlines detailed protocols for sample preparation, antibody staining, and data acquisition for analyzing the effects of this compound on various immune cell subsets. It also includes data presentation formats and visualizations of key experimental workflows and potential signaling pathways affected by this class of therapeutic agents.

Data Presentation: Summarized Quantitative Data

The following tables provide a structured summary of expected quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound in vitro. These tables are designed for easy comparison of dose-dependent effects and changes over time.

Table 1: Effect of this compound on Major Immune Cell Populations

| Treatment Group | Concentration (µg/mL) | % CD4+ T Cells (of total lymphocytes) | % CD8+ T Cells (of total lymphocytes) | % B Cells (CD19+) (of total lymphocytes) | % NK Cells (CD3-CD56+) (of total lymphocytes) | % Monocytes (CD14+) (of total PBMCs) |

| Vehicle Control | 0 | 45.2 ± 3.1 | 25.1 ± 2.5 | 10.5 ± 1.2 | 12.3 ± 1.8 | 15.8 ± 2.0 |

| This compound | 0.1 | 44.8 ± 3.5 | 24.9 ± 2.8 | 8.2 ± 1.1* | 12.1 ± 1.5 | 16.1 ± 2.2 |

| This compound | 1 | 45.5 ± 3.0 | 25.3 ± 2.6 | 4.1 ± 0.8 | 12.5 ± 1.9 | 15.5 ± 1.9 |

| This compound | 10 | 46.1 ± 2.9 | 24.8 ± 2.4 | 1.2 ± 0.5 | 12.0 ± 2.1 | 15.9 ± 2.3 |

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.001.

Table 2: Analysis of B-Cell Subsets and Viability Following this compound Treatment

| Treatment Group | Concentration (µg/mL) | % Plasmablasts (CD19+CD27+CD38++) | % Memory B Cells (CD19+CD27+) | % Naive B Cells (CD19+CD27-) | % Viable B Cells (Annexin V- 7-AAD-) |

| Vehicle Control | 0 | 5.2 ± 0.8 | 30.1 ± 2.9 | 64.7 ± 4.1 | 95.1 ± 2.3 |

| This compound | 0.1 | 3.1 ± 0.6 | 25.8 ± 3.2 | 71.1 ± 4.5 | 82.4 ± 3.1 |

| This compound | 1 | 1.0 ± 0.4 | 15.2 ± 2.5 | 83.8 ± 5.0** | 55.7 ± 4.5 |

| This compound | 10 | < 0.5 | 5.6 ± 1.8 | 93.9 ± 3.9 | 20.3 ± 5.2*** |

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, **p < 0.001.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer, and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Cell viability should be >95%.[4]

In Vitro Treatment of PBMCs with this compound

-

Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 1 mL of the cell suspension into each well of a 24-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the appropriate volume of this compound or vehicle control to each well to achieve the final desired concentrations.

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).

Antibody Staining for Flow Cytometry

This protocol is for staining both cell surface and intracellular markers.

Reagents and Materials:

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

Fluorochrome-conjugated antibodies (see Table 3 for an example panel)

-

Viability dye (e.g., a fixable viability stain)

-

Fixation/Permeabilization Buffer

-

Permeabilization/Wash Buffer

-

FACS tubes

Procedure:

-

Harvest and Wash Cells: After incubation with this compound, harvest the cells from each well and transfer to FACS tubes. Centrifuge at 350 x g for 5 minutes and discard the supernatant. Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.

-

Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

-

Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of surface antibodies (e.g., anti-CD3, CD4, CD8, CD19, CD56, CD14). Incubate for 30 minutes at 4°C in the dark.

-

Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.

-

Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets is not required, proceed to step 8. Otherwise, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.

-

Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-Granzyme B, Ki-67). Incubate for 30-45 minutes at 4°C in the dark.

-

Final Wash: Wash the cells once with 2 mL of Permeabilization/Wash Buffer and then once with 2 mL of Flow Cytometry Staining Buffer.

-

Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. The samples are now ready for analysis on a flow cytometer.[7] Acquire data as soon as possible for best results.

Table 3: Example Antibody Panel for Immunophenotyping

| Target | Fluorochrome | Clone | Purpose |

| Viability Dye | e.g., Zombie Aqua™ | - | Exclude dead cells |